Cefdinir monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
213978-34-8 |
|---|---|
Molecular Formula |
C14H15N5O6S2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C14H13N5O5S2.H2O/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6;/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23);1H2/b18-7-;/t8-,12-;/m1./s1 |
InChI Key |
QWUVJQSNISEEQI-KYIYMPJCSA-N |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O.O |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O.O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O.O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Cefdinir
Retrosynthetic Analysis and Precursor Compounds for Cefdinir (B1668824) Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis. For a complex molecule like Cefdinir, it involves breaking it down into simpler, commercially available or easily synthesizable precursors. deanfrancispress.com This process provides a roadmap for its construction.
The key structural feature of Cefdinir is the β-lactam ring fused to a dihydrothiazine ring, forming the cephem nucleus. Attached to this nucleus is a complex side chain at the 7-position and a vinyl group at the 3-position.
A logical retrosynthetic approach for Cefdinir would involve two primary disconnections:
Amide Bond Disconnection: The amide linkage between the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core and the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain is a prime target for disconnection. This simplifies the molecule into two key precursors.
Thiazole (B1198619) Ring Formation: The 2-aminothiazole (B372263) ring within the side chain can be retrosynthetically cleaved, leading to simpler starting materials.
Based on this analysis, the crucial precursor compounds for Cefdinir synthesis are:
7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA): This is the core of the Cefdinir molecule. It is often derived from 7-aminocephalosporanic acid (7-ACA), a readily available fermentation product. researchgate.netnih.gov
(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid: This compound provides the characteristic side chain that imparts broad-spectrum antibacterial activity to Cefdinir. Its synthesis often starts from simpler molecules like ethyl acetoacetate. nih.gov
Established Synthetic Pathways and Methodologies
Several synthetic routes to Cefdinir have been established, each with its own set of reaction conditions and intermediates. These pathways aim for high yield, purity, and cost-effectiveness.
Key Reaction Steps and Intermediate Derivatization
A common synthetic pathway involves the following key steps:
Protection of Functional Groups: To prevent unwanted side reactions, reactive functional groups on the precursor molecules are often protected. For instance, the amino group of the thiazole ring and the carboxylic acid group of the cephem nucleus are frequently protected. researchgate.netnih.gov Common protecting groups include the trityl group for the amine and the diphenylmethyl (benzhydryl) group for the carboxylic acid. researchgate.netnih.govwikipedia.org
Activation of the Side Chain: The carboxylic acid of the side chain is activated to facilitate the amide bond formation. This can be achieved by converting it into a more reactive derivative, such as an acid chloride or an active ester. google.comgoogle.com
Acylation (Amide Bond Formation): The protected 7-AVCA is reacted with the activated side chain to form the crucial amide bond. This step yields the protected Cefdinir molecule. wikipedia.orggoogle.com
Formation of the Thiazole Ring: In some synthetic variations, the thiazole ring is constructed during the synthesis. This can involve the reaction of a bromoketone with thiourea. wikipedia.org
Deprotection: The final step involves the removal of the protecting groups to yield the active Cefdinir molecule. This is often accomplished using strong acids like trifluoroacetic acid. wikipedia.org
Optimization of Synthetic Yields and Process Efficiency
Continuous efforts are being made to optimize the synthesis of Cefdinir to improve yields and process efficiency. Key areas of focus include:
Minimizing Reaction Steps: Researchers have explored convergent synthetic strategies to reduce the number of steps, which can prevent yield loss and reduce manufacturing time. google.com
Use of Efficient Coupling Reagents: The choice of coupling agents for the acylation step is critical. The use of reagents like triphenylphosphine (B44618) and triethylamine (B128534) can improve the efficiency of this reaction. tandfonline.com
One-Pot Syntheses: Combining multiple reaction steps into a single "pot" without isolating intermediates can significantly improve efficiency and reduce solvent waste. tandfonline.com For example, acylation followed by deprotection can sometimes be performed in the same reaction vessel. tandfonline.com
Base Selection: The choice of base in the acylation step can influence the reaction's efficiency. N-methyl morpholine (B109124) has been reported as an effective base for this transformation. asianpubs.org
Novel Synthetic Approaches and Methodological Advancements
The field of organic synthesis is constantly evolving, leading to new and improved methods for preparing Cefdinir. Some of the novel approaches include:
Enzymatic Reactions: The use of enzymes in synthesis is a growing area of interest due to their high selectivity and environmentally friendly nature. While not yet a mainstream method for Cefdinir, research into enzymatic deacetylation of 7-ACA to produce key intermediates is ongoing. researchgate.net
Flow Chemistry: Computer-aided retrosynthesis (CAR) combined with flow chemistry is being explored to develop greener and more continuous synthetic routes for key intermediates like 2-aminothiazoles. lboro.ac.uk
Alternative Activating Groups: Research into novel active esters and phosphonate (B1237965) esters aims to increase the efficiency of the acylation step, with some methods reporting pilot-scale yields reaching 95.7%. researchgate.net
Impurity Profiling and Control in Chemical Synthesis
Ensuring the purity of the final Cefdinir product is of paramount importance for its safety and efficacy. Impurity profiling involves the identification, quantification, and control of any unwanted chemical substances that may be present. arastirmax.com
Identification and Characterization of Synthetic Impurities
Impurities in Cefdinir can arise from various sources, including the starting materials, intermediates, and degradation products. researchgate.netontosight.ai The identification and characterization of these impurities are crucial for quality control. researchgate.net
Common impurities found in Cefdinir synthesis include:
Geometric Isomers (E-isomer): The oxime functional group in the side chain can exist as Z (syn) or E (anti) isomers. The desired biological activity is associated with the Z-isomer, so the formation of the E-isomer is a critical impurity to monitor and control. researchgate.netdaicelpharmastandards.com
Degradation Products: Cefdinir can degrade under certain conditions, leading to the formation of impurities. These can include products of β-lactam ring opening. researchgate.net
Process-Related Impurities: These are impurities that arise from the synthetic process itself, such as unreacted starting materials or by-products from side reactions. researchgate.net Examples include Cefdinir sulfoxide (B87167) and delta-2 Cefdinir. arkat-usa.org
Starting Material Impurities: Impurities present in the initial raw materials can be carried through the synthesis and appear in the final product. For instance, the presence of desacetoxycephalosporanic acid in the 7-AVNA starting material can lead to the formation of a corresponding impurity. arkat-usa.org
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed to detect, isolate, and characterize these impurities. researchgate.netnih.gov
Table of Identified Cefdinir Impurities:
| Impurity Name | Type | Source |
| E-Cefdinir | Geometric Isomer | Isomerization during synthesis |
| Cefdinir Sulfoxide | Degradation/Process-Related | Oxidation of the sulfur atom |
| Delta-2 Cefdinir | Process-Related | Isomerization of the double bond in the cephem ring |
| Cefdinir Dimer | Process-Related | Dimerization reaction |
| 3-methyl Cefdinir | Starting Material Impurity | Impurity in 7-AVNA |
This table is for illustrative purposes and is not an exhaustive list of all possible impurities.
By understanding the potential impurities and their sources, manufacturers can implement control strategies throughout the synthetic process to ensure that the final Cefdinir monohydrate meets the stringent purity requirements for a pharmaceutical product.
Strategies for Impurity Reduction and Purity Enhancement
The manufacturing and synthesis of this compound involve complex chemical reactions that can generate various impurities. These impurities may include starting materials, intermediates, by-products, and degradation products, which can compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). daicelpharmastandards.comclearsynth.com Therefore, stringent control and effective purification strategies are critical to ensure high purity. Key strategies focus on optimizing the synthetic process to minimize impurity formation and employing advanced purification techniques to remove any impurities that do form. researchgate.netpatsnap.com
Common impurities identified during Cefdinir synthesis and storage include process-related impurities and degradation products. researchgate.net Process-related impurities can arise from the starting materials or intermediates, such as the formation of a desacetoxycephalosporanic acid-related compound if the key raw material, 7-amino-3-vinyl-3-cephem-4-carboxylic acid, contains impurities. arkat-usa.org Other significant impurities include geometric isomers (E-Cefdinir), dimers, and sulfoxides. daicelpharmastandards.comarkat-usa.org Degradation can occur through pathways like β-lactam ring opening and pH-dependent isomerizations. researchgate.net The effective removal of these impurities is a primary goal of the purification process.
Interactive Table: Common Impurities in Cefdinir Synthesis
Users can filter and sort the data presented in the table below.
| Impurity Name | Type | Common Origin |
| Cefdinir Sulfoxide | Process/Degradation | Oxidation of the sulfur atom in the thiazine (B8601807) ring. arkat-usa.org |
| E-Cefdinir (trans-isomer) | Process | Isomerization of the Z-oxime moiety. daicelpharmastandards.com |
| Cefdinir Dimer | Process | Dimerization reactions during synthesis or storage. daicelpharmastandards.com |
| Delta-2 Cefdinir | Process | Isomerization of the double bond in the cephem ring. arkat-usa.org |
| Cefdinir Lactone | Degradation | pH-dependent intramolecular cyclization. daicelpharmastandards.com |
| Desacetoxy Impurity | Process | Impurity in the 7-amino-3-vinyl-3-cephem-4-carboxylic acid starting material. arkat-usa.org |
| Cefdinir Glyoxalic Analog | Process | By-product from the side-chain synthesis. daicelpharmastandards.com |
Several methods are employed to enhance the purity of Cefdinir, primarily focusing on crystallization, chromatographic techniques, and the formation of intermediate salts.
Crystallization and Salt Formation
Crystallization is a fundamental technique for purifying Cefdinir. The process often involves dissolving the crude product in a suitable solvent or a mixture of solvents and then inducing crystallization by changing conditions such as temperature, pH, or solvent composition.
A highly effective strategy involves the formation of intermediate crystalline salts. By converting the crude Cefdinir into a salt with a specific acid or base, it is often possible to achieve significant purification through the crystallization of that salt.
Phosphate (B84403) Salts: One method involves dissolving crude Cefdinir in an acid like phosphoric acid, often mixed with an organic solvent such as acetonitrile (B52724). epo.org The resulting Cefdinir phosphate salt can be crystallized in high purity. For instance, crude Cefdinir with 94% HPLC purity can be dissolved in 85% phosphoric acid and acetonitrile, heated, and then crystallized to yield Cefdinir phosphate with a purity of approximately 99%. epo.org This purified salt is then neutralized to obtain high-purity Cefdinir.
Amine Salts: The use of organic amines, such as dicyclohexylamine (B1670486), can also produce highly crystalline salts that are useful for purification. googleapis.com The impure Cefdinir is reacted with dicyclohexylamine in a suitable solvent, allowing the dicyclohexylamine salt of Cefdinir to crystallize. This salt can then be isolated and converted back to pure Cefdinir. googleapis.com
pH-Controlled Crystallization: The solubility of Cefdinir is pH-dependent. This property is exploited for purification. Crude Cefdinir can be suspended in water and dissolved by adjusting the pH to the alkaline range (e.g., pH 6.9-7.2 with ammonium (B1175870) hydroxide) to form a salt solution. quickcompany.in After treatment, the pH is adjusted back to the acidic range (e.g., pH 1-2 or 2.5-2.6) to precipitate the purified Cefdinir, often as a specific crystalline form, such as Form A. arkat-usa.orgquickcompany.in
Chromatographic Purification
Chromatography is a powerful tool for separating Cefdinir from closely related impurities. longdom.org
Column Chromatography: Crude Cefdinir can be purified using column chromatography with various stationary phases, including resins and silica (B1680970) gel (e.g., C18). researchgate.netgoogle.com For example, a process has been described where crude Cefdinir is purified by passing it through a resin, followed by treatment with trifluoroacetic acid to form a highly pure salt, which is then neutralized. researchgate.net Another approach involves subjecting an aqueous solution of the sodium salt of Cefdinir to column chromatography. quickcompany.in
High-Performance Liquid Chromatography (HPLC): While primarily an analytical technique to determine purity, preparative HPLC can be used for purification. oup.comnih.gov Methods using reversed-phase columns (e.g., C18) and mobile phases consisting of buffers and organic solvents (like acetonitrile and methanol) have been developed to separate Cefdinir from its degradation products and synthesis-related impurities. researchgate.netnih.gov Advanced techniques like online column-switching LC/MS have been used to isolate and identify trace impurities. researchgate.net
Solid Dispersion and Co-amorphous Systems
To improve physical properties, Cefdinir can be converted into an amorphous state through solid dispersion techniques. These methods involve dissolving the drug along with a hydrophilic carrier, such as polyvinylpyrrolidone (B124986) (PVP) or soluplus, in a solvent and then rapidly removing the solvent. uobaghdad.edu.iquobaghdad.edu.iq This process can lead to a decrease in crystallinity or the formation of a fully amorphous system. uobaghdad.edu.iq While the primary goal is often to enhance solubility, the dissolution and subsequent precipitation steps inherent in this process also contribute to purification by leaving some impurities behind in the solution.
Interactive Table: Purity Enhancement Techniques for Cefdinir
Users can filter and sort the data presented in the table below.
| Technique | Method | Reagents/Solvents | Resulting Purity | Reference |
| Salt Formation & Crystallization | Formation of phosphate salt from crude Cefdinir (94% purity) | 85% Phosphoric Acid, Acetonitrile | ~99% | epo.org |
| Salt Formation & Crystallization | Formation of dicyclohexylamine salt | Dicyclohexylamine, various solvents | High purity crystalline salt | googleapis.com |
| pH-Controlled Crystallization | Dissolution at alkaline pH, precipitation at acidic pH | Ammonium Hydroxide (B78521), Sulfuric Acid, Water | High purity Crystalline Form A | arkat-usa.orgquickcompany.in |
| Process Optimization | Acylation and condensation | Triethyl phosphite, Toluene, DMF | 99.10% | patsnap.com |
| Resin Purification | Purification through resin followed by salt formation | Resin, Trifluoroacetic Acid (TFA) | >99% | researchgate.net |
By combining optimized synthesis routes that reduce the initial impurity load with robust, multi-step purification strategies, it is possible to consistently produce this compound that meets the stringent purity requirements for pharmaceutical use. researchgate.net
Advanced Structural Characterization and Polymorphism of Cefdinir Monohydrate
Crystalline and Amorphous Forms of Cefdinir (B1668824)
Cefdinir has been shown to exist in multiple polymorphic and hydrated forms, each with distinct physicochemical properties. researchgate.netchemeurope.com These forms include anhydrous crystals, hydrated crystals (monohydrate and sesquihydrate), and an amorphous form. researchgate.netcambridge.orgcapes.gov.br
Anhydrous Cefdinir Crystal Structures
Anhydrous Cefdinir has been identified in different crystalline forms, often referred to as Form A and Form B. google.com The crystal structure of anhydrous Cefdinir (Form A) has been well-documented and is characterized by specific peaks in its X-ray powder diffraction (PXRD) pattern. capes.gov.brnih.govresearchgate.net Another crystalline form, designated as Form B, has also been identified and is distinguishable from Form A by its unique PXRD pattern and infrared absorption spectrum. google.com The conversion between these anhydrous forms and their relationship with hydrated forms is a key aspect of Cefdinir's solid-state chemistry.
The crystal structure of one anhydrous form of Cefdinir crystallizes in the space group P21 with the following unit cell parameters: a = 5.35652(4) Å, b = 19.85676(10) Å, c = 7.57928(5) Å, β = 97.050(1)°, and a volume of 800.061(6) ų. cambridge.org
Cefdinir Monohydrate and Sesquihydrate Crystal Structures
In addition to anhydrous forms, Cefdinir can form hydrates, most notably a monohydrate and a sesquihydrate. The this compound is a stable crystalline form that has been compared to the anhydrous form in terms of its microstructure and tabletting behavior. capes.gov.brnih.govresearchgate.net Studies have shown that the monohydrate form can lead to faster dissolution profiles compared to the anhydrous form. capes.gov.brnih.gov
The crystal structure of Cefdinir sesquihydrate has been determined using synchrotron X-ray powder diffraction data. It crystallizes in the space group C2 with the following unit cell parameters: a = 23.98775(20) Å, b = 5.01646(3) Å, c = 15.92016(12) Å, β = 109.4470(8)°, and a volume of 1806.438(16) ų. cambridge.orgcambridge.org The sesquihydrate is considered more stable than what would be expected from the sum of the energies of anhydrous Cefdinir and water, which is attributed to additional hydrogen bonding. cambridge.org
| Form | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| Anhydrous Cefdinir | P21 | 5.35652(4) | 19.85676(10) | 7.57928(5) | 97.050(1) | 800.061(6) |
| Cefdinir Sesquihydrate | C2 | 23.98775(20) | 5.01646(3) | 15.92016(12) | 109.4470(8) | 1806.438(16) |
Table 1. Crystallographic Data for Anhydrous Cefdinir and Cefdinir Sesquihydrate. cambridge.org
Comparative Crystallography and Conformational Analysis
A comparison of the anhydrous and sesquihydrate crystal structures reveals that the Cefdinir molecules adopt very different conformations in each form. cambridge.orgcambridge.org Despite these conformational differences, the energies of the two conformations are quite similar. researchgate.netcambridge.org The hydrogen bonding patterns, however, are significantly different between the two structures. cambridge.org This difference in hydrogen bonding contributes to the higher stability of the sesquihydrate. researchgate.netcambridge.org
Solid-State Transformations and Amorphization Processes
Cefdinir's crystalline forms can undergo transformations into an amorphous state, a process known as amorphization. semanticscholar.orgnih.gov This can be achieved through methods such as spray drying and grinding. semanticscholar.orgresearchgate.net The amorphous form often exhibits enhanced solubility and dissolution rates compared to its crystalline counterparts. nih.govmdpi.com The conversion of crystalline Cefdinir to an amorphous form can be induced by forming solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC). nih.govmdpi.com The absence of sharp diffraction peaks in PXRD patterns and the disappearance of the melting endotherm in differential scanning calorimetry (DSC) thermograms are indicative of this transformation. nih.govmdpi.com The stability of the amorphous form is a critical consideration, as it can have a tendency to revert to a more stable crystalline form over time. researchgate.netuomustansiriyah.edu.iq
Spectroscopic and Thermal Analysis for Solid-State Characterization
A variety of analytical techniques are employed to characterize the solid-state forms of Cefdinir. These include X-ray powder diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR). semanticscholar.orgnih.govmdpi.com
X-ray Powder Diffraction (PXRD) for Crystal Structure Elucidation
X-ray powder diffraction is a fundamental and powerful tool for distinguishing between different crystalline forms and for identifying the presence of amorphous content. capes.gov.brresearchgate.netgoogle.comresearchgate.nettandfonline.com Each crystalline form of Cefdinir exhibits a unique PXRD pattern with characteristic peaks at specific 2θ angles.
For instance, pure crystalline Cefdinir shows characteristic peaks at 2θ values of approximately 5.85°, 11.7°, 16.1°, 21.15°, 22.25°, 24.4°, 26.2°, and 28.8°. semanticscholar.org Another study reported characteristic peaks for a crystalline form at 14.81°, 17.88°, 19.04°, 21.52°, 22.15°, and 24.56°. mdpi.com The complete absence of these peaks in a PXRD pattern is a strong indicator of an amorphous state. semanticscholar.orgnih.gov
| Crystalline Form | Reported Characteristic PXRD Peaks (2θ) |
| Cefdinir (Form 1) | 5.85°, 11.7°, 16.1°, 21.15°, 22.25°, 24.4°, 26.2°, 28.8° semanticscholar.org |
| Cefdinir (Form 2) | 14.81°, 17.88°, 19.04°, 19.16°, 21.52°, 21.64°, 22.15°, 23.54°, 24.56°, 25° mdpi.com |
| Cefdinir Potassium Salt (Form E) | 8.5°, 11.5°, 12.3°, 15.6°, 18.5°, 19.5°, 21.0°, 22.8°, 23.9°, 24.6°, 26.6°, 27.0°, 27.5°, 28.2° google.com |
| Cefdinir Potassium Salt (Form T) | 6.0°, 9.8°, 14.4°, 15.4°, 18.3°, 21.1°, 21.8°, 22.6° google.com |
| Cefdinir Potassium Salt (Form L) | 9.9°, 12.9°, 16.1°, 16.6°, 17.8°, 19.8°, 22.0°, 23.6°, 26.1°, 27.6° google.com |
Table 2. Characteristic X-ray Powder Diffraction Peaks for Various Forms of Cefdinir and its Potassium Salt. semanticscholar.orgmdpi.comgoogle.com
The analysis of these diffraction patterns is crucial for controlling the solid form of Cefdinir during manufacturing and ensuring the quality and performance of the final pharmaceutical product.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental in characterizing the physicochemical properties of pharmaceutical solids. nanobusiness.com.brmpiuk.com TGA measures changes in the mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. nanobusiness.com.brcore.ac.uk These methods are crucial for studying dehydration, decomposition, and polymorphic transitions. nanobusiness.com.brtrichemical.com
In the study of cephalosporin (B10832234) monohydrates, TGA and DSC curves typically show distinct stages. The initial stage, occurring approximately between 50°C and 150°C, corresponds to the removal of water molecules from the crystal lattice. nih.gov For this compound, the subsequent decomposition of the core cephalosporin structure occurs at higher temperatures. nih.gov A comparative study of anhydrous and monohydrated Cefdinir showed that the monohydrate form (MHC) has a distinct thermal profile compared to the anhydrous crystal (AC). researchgate.net DSC measurements, performed at a heating rate of 5°C/min under a nitrogen atmosphere, reveal these differences. researchgate.net TGA is also used to determine the water content in hydrated crystals. researchgate.net
| Technique | Observation | Approximate Temperature Range (°C) | Significance for this compound |
| TGA | Weight loss due to dehydration | 50 - 150 | Confirms the presence of one water molecule. nih.govresearchgate.net |
| DSC | Endothermic event | 50 - 150 | Corresponds to the energy absorbed for water removal. nih.govresearchgate.net |
| DSC | Exothermic event | > 200 | Indicates the onset of thermal decomposition of the Cefdinir molecule. researchgate.netmdpi.com |
This table provides an interactive summary of the thermal analysis data for this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. sgs-institut-fresenius.deinnovatechlabs.com The resulting spectrum provides a molecular "fingerprint," where specific peaks correspond to the vibrational frequencies of different chemical bonds. sgs-institut-fresenius.de This method is particularly useful for differentiating between anhydrous and hydrated forms of a drug, as the presence of water molecules introduces distinct vibrational bands, especially in the O–H stretching region (around 2800–3800 cm⁻¹). researchgate.netinnovareacademics.in
The FTIR spectrum of this compound exhibits characteristic absorption peaks that confirm its molecular structure. Key peaks include those corresponding to the O–H stretching of the carboxylic acid, C–H stretching, C=O (carbonyl) groups, C=C (alkene and aromatic) bonds, N–H bending, C–N stretching, and C–S bonds. researchgate.net A study comparing unprocessed this compound with a processed form noted characteristic peaks at 3357, 3257, 1761, 1620, 1164, and 1118 cm⁻¹ in the monohydrate form, which were attributed to the O–H stretching vibrations of the water molecule. researchgate.net The absence or shifting of these peaks can indicate a transformation from the monohydrate to an anhydrous or amorphous form. researchgate.netgoogle.com
| Vibrational Mode | Characteristic Peak Region (cm⁻¹) | Significance in this compound |
| O–H Stretching (Water) | 3200 - 3400 | Indicates the presence of water of hydration. researchgate.net |
| O–H Stretching (Carboxylic Acid) | ~2928 | Confirms the carboxylic acid functional group. researchgate.net |
| C=O Stretching (β-lactam) | ~1761 | Characteristic of the cephalosporin core structure. researchgate.net |
| C=C Stretching (Alkene/Aromatic) | 1620 - 1678 | Relates to the vinyl and thiazole (B1198619) ring systems. researchgate.net |
| N–H Bending | ~1516 | Corresponds to the amine group on the thiazole ring. researchgate.net |
| C–S Stretching | ~656 | Indicates the presence of sulfur in the thiazole and dihydrothiazine rings. researchgate.net |
This interactive table details the key FTIR absorption bands for this compound.
Scanning Electron Microscopy (SEM) for Microstructural Properties
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and microstructure of solid materials at high magnification. pharmtech.com It provides qualitative information about particle size, shape, surface texture, and the state of aggregation, which can impact the processing and dissolution behavior of a pharmaceutical powder. mdpi.compharmtech.com
SEM studies have revealed distinct morphological differences between various forms of Cefdinir. This compound crystals are typically described as having a needle-like or acicular shape. google.comsemanticscholar.org In contrast, anhydrous Cefdinir (Crystal Form A) often appears as an aggregate of smaller crystals. google.com The transformation of Cefdinir into different solid dispersions can also be monitored by SEM, showing changes from crystalline particles with rough surfaces to smoother, more spherical particles. mdpi.com These microstructural characteristics are important as they can influence the flowability and compaction properties of the drug substance during tablet manufacturing.
| Cefdinir Form | Observed Morphology | Reference |
| This compound (Form B) | Needle-shaped or acicular crystals | google.comsemanticscholar.org |
| Cefdinir Anhydrous (Form A) | Aggregates of small crystals | google.com |
| Cefdinir Solid Dispersions | Squeezed particles with smooth surfaces | mdpi.com |
This table provides an interactive comparison of the morphology of different Cefdinir forms as observed by SEM.
Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The three-dimensional arrangement of a molecule (conformation) and the non-covalent interactions between molecules, particularly hydrogen bonds, are fundamental to the stability of a crystal lattice. google.com In hydrated crystals, water molecules often play a crucial role in stabilizing the structure by forming a network of hydrogen bonds.
Studies comparing anhydrous and hydrated forms of Cefdinir have shown that the hydrogen bonding patterns are significantly different. cambridge.org The conformation of the Cefdinir molecule itself can also differ between polymorphs, indicating that intermolecular interactions in the solid state play a significant role in determining the most stable molecular arrangement. cambridge.org While the conformations in anhydrous Cefdinir and Cefdinir sesquihydrate are reported to be similar in energy, the sesquihydrate form is more stable due to the additional, favorable hydrogen bonds provided by the water molecules. cambridge.org This highlights the critical role of water in defining the crystalline landscape and stability of Cefdinir hydrates. The 2-aminothiazole (B372263) moiety, a key component of Cefdinir's structure, is known to be a versatile building block in medicinal chemistry, partly due to its hydrogen bonding capabilities. d-nb.info
Molecular Mechanism of Action of Cefdinir
Inhibition of Bacterial Cell Wall Synthesis: Biochemical Principles
The bactericidal action of cefdinir (B1668824) is a direct result of its ability to inhibit the synthesis of the bacterial cell wall. drugbank.comtexas.govpediatriconcall.comnih.govnih.gov Like other cephalosporins, cefdinir targets the final and essential step in the assembly of peptidoglycan, a polymer that forms the supportive exoskeleton of bacteria. patsnap.comnih.gov Peptidoglycan is composed of polysaccharide chains cross-linked by short peptide bridges. This cross-linking process, known as transpeptidation, is catalyzed by a group of bacterial enzymes. patsnap.comxcessbio.com
Cefdinir's molecular structure, specifically its β-lactam ring, is key to its function. It mimics the D-Ala-D-Ala moiety of the natural substrate of the transpeptidase enzymes. xcessbio.com By binding to these enzymes, cefdinir effectively blocks their activity, preventing the formation of the peptide cross-links. patsnap.comontosight.ai This disruption leads to the synthesis of a defective and weakened cell wall that cannot withstand the internal osmotic pressure of the bacterial cell. patsnap.com Ultimately, this results in cell lysis and the death of the bacterium. patsnap.comdrugbank.comtoku-e.com
Interaction with Penicillin-Binding Proteins (PBPs)
The primary molecular targets of cefdinir within the bacterial cell are the penicillin-binding proteins (PBPs). patsnap.comlaphil.comontosight.aidrugbank.compatsnap.com PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, that are anchored in the bacterial cytoplasmic membrane and are essential for the final stages of peptidoglycan synthesis and cell division. nih.govxcessbio.com By binding to these proteins, cefdinir inhibits their enzymatic activity, which is crucial for the structural integrity of the bacterial cell wall. patsnap.compatsnap.comxcessbio.com
Research has demonstrated that cefdinir exhibits specific binding affinities for various PBPs, which can differ between bacterial species. In Staphylococcus aureus, cefdinir shows a strong affinity for PBP2 and PBP3. drugbank.comnih.govnih.gov Studies have also indicated high binding affinities for PBPs 1, 2, and 3 of S. aureus. fda.gov For Escherichia coli, cefdinir's affinities for PBPs 1a, 1bs, 2, 3, and 4 were found to be comparable to or greater than those of other cephalosporins like cefixime (B193813) and cefaclor. fda.gov In Haemophilus influenzae, cefdinir demonstrates a high affinity for PBP 1b, as well as for PBPs 3a and 3b. asm.org Specifically, one study noted that cefdinir selectively targets both PBP2 and PBP3 in S. aureus. nih.gov Another study highlighted that the high binding affinities of cefdinir for PBPs 2 and 3 in S. aureus and PBPs 1 and 2 in S. pyogenes contribute to its antibacterial activity and cause significant morphological changes in the bacteria. fda.gov
The table below summarizes the binding affinities of Cefdinir and other β-lactam antibiotics to specific PBPs in S. aureus, presented as IC50 values (the concentration of the drug required to inhibit 50% of PBP activity). Lower IC50 values indicate a higher binding affinity.
| Antibiotic | PBP1 (IC50 in µM) | PBP2 (IC50 in µM) | PBP3 (IC50 in µM) | PBP4 (IC50 in µM) |
| Cefdinir | 1.8 | 0.6 | 0.6 | >100 |
| Oxacillin | 0.9 | 0.3 | 0.3 | >100 |
| Cefepime (B1668827) | 0.6 | 0.2 | 2.5 | >100 |
| Ceftriaxone | 1.5 | 0.5 | 1.5 | >100 |
| Ertapenem | 1.2 | 0.4 | 1.2 | >100 |
| Imipenem | 0.3 | 0.3 | 0.3 | >100 |
| Cephalexin | 7.5 | 7.5 | 2.5 | >100 |
| Cefradine | 15 | 15 | 5 | >100 |
| Ticarcillin | 2.5 | 0.8 | 0.8 | >100 |
| Cefotaxime | 3 | 1 | 3 | >100 |
| Data sourced from a study on β-Lactam antibiotics' affinity for PBPs in Methicillin-Resistant Staphylococcus aureus. nih.gov |
The inactivation of PBPs by cefdinir is a result of a covalent acylation reaction. nih.gov The strained β-lactam ring of cefdinir opens and forms a stable, covalent bond with a serine residue at the active site of the PBP. xcessbio.com This acylation process effectively renders the enzyme inactive, preventing it from carrying out its normal function in cell wall synthesis. patsnap.comdrugbank.com
Specifically, this binding inhibits the transpeptidation step, which involves the formation of peptide cross-links between adjacent peptidoglycan strands. patsnap.comontosight.aidrugbank.com These cross-links provide the necessary strength and rigidity to the cell wall. toku-e.com By blocking this crucial process, cefdinir disrupts the integrity of the bacterial cell wall, leading to the formation of a defective structure that is unable to protect the bacterium from osmotic lysis. patsnap.compatsnap.comontosight.ai This ultimately results in the death of the bacterial cell. drugbank.comtoku-e.com
Identification of Specific PBP Targets and Binding Affinities (e.g., PBP2, PBP3)
Intrinsic Beta-Lactamase Stability and Resistance to Enzymatic Hydrolysis
Cefdinir possesses a notable degree of stability against many common β-lactamase enzymes produced by bacteria. drugbank.comtexas.govpediatriconcall.comnih.govnih.govdrugs.comresearchgate.netnih.govfrontiersin.org β-lactamases are enzymes that can inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic ineffective. patsnap.com The chemical structure of cefdinir, particularly the presence of a six-member dihydrothiazine ring, contributes to its resistance to some of these enzymes. drugbank.com
This stability allows cefdinir to remain active against many bacterial strains that are resistant to other penicillins and some cephalosporins. texas.govnih.govdrugs.com For instance, cefdinir is stable against hydrolysis by several plasmid-mediated β-lactamases, including TEM-1, TEM-2, SHV-1, and OXA-1. researchgate.net One study found that cefdinir is stable in the presence of 13 of the most common beta-lactamases. researchgate.net However, it is important to note that cefdinir is not resistant to all β-lactamases and can be hydrolyzed by some extended-spectrum β-lactamases (ESBLs) such as TEM-3 and SHV-2. researchgate.netnih.gov
A comparative study on the stability of various cephalosporins against 15 different β-lactamases revealed that cefdinir was generally more stable than cefuroxime (B34974) and cefixime. nih.gov However, ceftazidime (B193861) was found to be more stable than cefdinir against eight of the tested enzymes. nih.gov The resistance of cefdinir to hydrolysis by certain β-lactamases is a key factor in its broad spectrum of activity. patsnap.comresearchgate.net
Exploration of Non-Cell Wall Molecular Targets (e.g., Myeloperoxidase Inhibition in vitro)
In addition to its primary mechanism of action on the bacterial cell wall, some in vitro studies have suggested that cefdinir may have other molecular targets. One such target is myeloperoxidase (MPO), an enzyme found in human neutrophils. drugbank.comtoku-e.com
Biochemical and Genetic Aspects of Antimicrobial Resistance to Cefdinir
Enzymatic Inactivation: Mechanisms of Beta-Lactamase Hydrolysis
The most prevalent mechanism of resistance to β-lactam antibiotics, including cefdinir (B1668824), is the production of β-lactamase enzymes. dovepress.comagscientific.com These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. agscientific.comgoogle.commdpi.com While cefdinir is designed to be stable against many common plasmid-mediated β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and other variants can effectively hydrolyze it. frontiersin.orgresearchgate.net
Structural and Mechanistic Analysis of Beta-Lactamases Affecting Cefdinir Activity
β-Lactamases are classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.com Classes A, C, and D are serine-based enzymes, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity. mdpi.comcsic.es The catalytic mechanism of serine β-lactamases involves a serine residue in the active site that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This forms a transient acyl-enzyme intermediate, which is then hydrolyzed by a water molecule, releasing the inactivated antibiotic. mdpi.com
Structural studies of various β-lactamases have provided insights into their substrate specificity. The active site of these enzymes is a groove on the protein surface. The specific amino acid residues lining this groove determine the affinity and catalytic efficiency for different β-lactam antibiotics. For instance, the structure of PIB-1, a class C β-lactamase from Pseudomonas aeruginosa, reveals a binding pocket composed of 19 residues. csic.es While structurally similar to other class C enzymes, it displays notable differences in loops that are crucial for enzymatic activity, which explains its preference for carbapenems over cephalosporins. csic.es
The hydrolysis of cefdinir involves the opening of its β-lactam ring. colab.wsnih.gov The stability of cefdinir against certain β-lactamases is attributed to its chemical structure, which may hinder its access to the active site or slow down the hydrolysis of the acyl-enzyme intermediate. drugbank.compatsnap.com However, specific mutations in β-lactamases can alter the shape and chemical environment of the active site, enhancing their ability to accommodate and hydrolyze cefdinir.
Evolutionary Dynamics of Beta-Lactamase Adaptation to Cephalosporins
The widespread use of cephalosporins has driven the rapid evolution of β-lactamases. portlandpress.comacs.org This evolution primarily occurs through point mutations in the genes encoding these enzymes, leading to the emergence of extended-spectrum β-lactamases (ESBLs). acs.orgbiorxiv.org ESBLs are often derived from common β-lactamases like TEM and SHV and have an expanded substrate profile that includes third-generation cephalosporins. nih.gov
The evolutionary pathways of β-lactamases are shaped by selective pressures from different antibiotics. nih.gov Studies on the TEM β-lactamase have shown that a few key mutations can significantly alter its substrate specificity. For example, the evolution of TEM-50, which confers resistance to both cephalosporins and β-lactamase inhibitors, involves more complex epistatic interactions between mutations compared to TEM-85, which only confers cephalosporin (B10832234) resistance. nih.gov This suggests that different selective environments favor different evolutionary trajectories.
The evolution of L2 cephalosporinase (B13388198) in Stenotrophomonas maltophilia provides another example of adaptation. portlandpress.com Analysis of different L2 variants has shown that specific amino acid substitutions can lead to increased resistance to ceftazidime (B193861). portlandpress.com These evolutionary changes often involve residues that stabilize the enzyme's structure or directly interact with the antibiotic in the active site. portlandpress.com This continuous evolution poses a significant challenge to the long-term efficacy of cephalosporins like cefdinir.
Alterations in Penicillin-Binding Proteins (PBPs) Conferring Resistance
The bactericidal action of cefdinir and other β-lactam antibiotics stems from their ability to inhibit penicillin-binding proteins (PBPs). drugbank.compatsnap.com PBPs are bacterial enzymes essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall. wikipedia.org Resistance can arise from alterations in these target proteins that reduce their affinity for the antibiotic. nih.govfda.govnafdac.gov.ng
Biochemical Mechanisms of Reduced PBP Affinity for Cefdinir
PBPs catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains. β-lactam antibiotics mimic the D-Ala-D-Ala substrate of the transpeptidase, and upon binding to the PBP active site, they form a stable, covalent acyl-enzyme complex, thereby inactivating the enzyme. wikipedia.orgulisboa.pt
Resistance due to reduced PBP affinity is often the result of mutations in the genes encoding these proteins. These mutations can lead to several biochemical consequences:
Decreased Acylation Rate: The mutations can alter the active site, making it less accessible to cefdinir or reducing the rate at which the antibiotic can acylate the catalytic serine residue. ulisboa.pt
Increased Deacylation Rate: Some mutations may facilitate the hydrolysis of the acyl-enzyme complex, allowing the PBP to be regenerated and resume its function. plos.org
In Neisseria gonorrhoeae, decreased susceptibility to oral cephalosporins, including cefdinir, has been linked to a mosaic PBP 2, which has a lower affinity for these antibiotics. oup.com Similarly, in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of PBP2a, a PBP with intrinsically low affinity for most β-lactams, confers broad resistance. nih.gov
Genetic Determinants and Mutational Analysis of Altered PBPs
The genetic basis for PBP-mediated resistance lies in mutations within the genes encoding these proteins, such as pbp1a, pbp2x, and pbp2b in Streptococcus pneumoniae. nih.govetflin.com These mutations often occur in clusters and can have an additive effect on the level of resistance.
Key findings from mutational analyses include:
In Streptococcus pneumoniae, mutations in pbp1a and pbp2x are particularly important for resistance to expanded-spectrum cephalosporins. oup.com Specific amino acid substitutions near conserved motifs like STMK in PBP1a and KSG in PBP2x have been shown to be critical for resistance. asm.orgasm.org For cefdinir specifically, mutations in pbp1a have been found to have a stronger effect on resistance than those in pbp2x. nih.gov
In Haemophilus influenzae, resistance to β-lactams is associated with mutations in the ftsI gene, which encodes PBP3. nih.gov Substitutions near the conserved KTG and SSN motifs are linked to increased resistance. nih.gov For example, the Asp526Lys substitution in PBP3 has been shown to cause a 4.3-fold increase in cefdinir resistance. asm.org The accumulation of multiple mutations can lead to even higher levels of resistance. asm.org
In Neisseria gonorrhoeae, the emergence of mosaic penA genes, which encode PBP2, is a major cause of reduced susceptibility to cephalosporins. oup.comasm.org These mosaic genes are formed through recombination with penA genes from other Neisseria species. oup.com Specific substitutions within this mosaic PBP2, such as G545S combined with I312M or V316T, have been shown to significantly reduce susceptibility to cefdinir. asm.org
The following table summarizes key PBP mutations and their impact on cefdinir resistance in different bacterial species.
| Bacterial Species | Gene | PBP | Key Mutations/Alterations | Impact on Cefdinir Susceptibility |
| Streptococcus pneumoniae | pbp1a | PBP1a | Mutations near the STMK motif | Stronger effect on resistance than pbp2x mutations. nih.gov |
| Haemophilus influenzae | ftsI | PBP3 | Asp526Lys | 4.3-fold increase in resistance. asm.org |
| Haemophilus influenzae | ftsI | PBP3 | Multiple substitutions (Met377Ile, Ser385Thr, Leu389Phe) with Asp526Lys | Increased resistance compared to Asp526Lys alone. asm.org |
| Neisseria gonorrhoeae | penA | PBP2 | Mosaic structure | Reduced affinity for cefdinir. oup.com |
| Neisseria gonorrhoeae | penA | PBP2 | G545S plus I312M or V316T | Significant reduction in susceptibility. asm.org |
Efflux Pump Mechanisms and Modulation of Bacterial Permeability
Another important mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell, mediated by efflux pumps. yuntsg.comacs.org These are transport proteins that can extrude a wide range of toxic compounds, including antibiotics, thereby reducing their intracellular concentration to sub-inhibitory levels. nih.gov Additionally, changes in bacterial membrane permeability can also contribute to resistance by restricting the entry of antibiotics into the cell. nih.gov
Efflux pumps are a significant factor in the resistance of Gram-negative bacteria, which possess a complex cell envelope. acs.org These pumps are often organized into multicomponent systems that span both the inner and outer membranes. nih.gov Overexpression of these pumps can lead to multidrug resistance (MDR). acs.org
While the role of efflux pumps in resistance to some classes of antibiotics is well-established, their specific contribution to cefdinir resistance is an area of ongoing research. However, it is known that efflux pumps can contribute to resistance against cephalosporins in general. dovepress.com For example, in Klebsiella pneumoniae, overexpression of efflux pumps like AcrAB can mediate resistance to a variety of drugs. dovepress.com
In some cases, resistance mechanisms can be combined. For instance, a bacterium might produce a β-lactamase and also overexpress an efflux pump, leading to a high level of resistance that is difficult to overcome. The interplay between these different resistance mechanisms is complex and presents a significant challenge for the development of new antibiotic therapies.
Role of Efflux Systems in Cefdinir Efflux
Efflux pumps are transmembrane protein complexes that actively transport a wide array of toxic compounds, including antibiotics like Cefdinir, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. bmbreports.orgasm.org These pumps are a key component of both intrinsic and acquired resistance in many Gram-negative bacteria. asm.orgnih.gov
In the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae, the AcrAB-TolC pump is the most clinically significant member of the Resistance-Nodulation-Division (RND) family of efflux pumps. bmbreports.orgdovepress.commdpi.com The AcrAB-TolC system is a tripartite complex that spans the entire cell envelope, consisting of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC. bmbreports.orgmdpi.com This pump is notorious for its broad substrate specificity and can extrude numerous antibiotics, including β-lactams. bmbreports.orgdovepress.com Overexpression of the acrAB operon, often due to mutations in regulatory genes like acrR or global regulators such as marA, soxS, and rob, is a common mechanism leading to multidrug resistance. dovepress.comnih.gov While Cefdinir is known to be a substrate of efflux pumps like AcrAB-TolC, the precise fold-increase in Minimum Inhibitory Concentration (MIC) specifically due to its overexpression can vary. nih.govdovepress.com Studies have shown that the presence of AcrAB-TolC can increase the MIC of various antibiotics from 2- to 10-fold. nih.gov
In Pseudomonas aeruginosa, other RND-type efflux systems, such as MexAB-OprM, play a similar and crucial role in conferring resistance to a broad range of β-lactams. mdpi.com The overexpression of these pumps significantly contributes to the multidrug-resistant phenotype of this opportunistic pathogen. dovepress.com
Table 1: Research Findings on the Role of Efflux Systems in Cefdinir Resistance
| Efflux System | Bacterial Species | Mechanism of Action | Impact on Cefdinir/β-lactam Resistance | Supporting Evidence/Key Findings |
|---|---|---|---|---|
| AcrAB-TolC | Escherichia coli, Klebsiella pneumoniae | A tripartite RND-type pump that actively transports a wide range of substrates, including β-lactams, out of the cell using the proton motive force. bmbreports.orgmdpi.com | Contributes to intrinsic and acquired resistance. Overexpression, often due to mutations in regulatory genes (acrR, ramR), leads to decreased susceptibility. dovepress.comnih.gov | The AcrAB-TolC system is a dominant efflux pump in K. pneumoniae, responsible for resistance to β-lactams, macrolides, and fluoroquinolones. dovepress.com Overexpression can increase antibiotic MICs by 2- to 10-fold. nih.gov |
| OqxAB | Klebsiella pneumoniae | An RND-family efflux pump often encoded on plasmids. dovepress.com | Overexpression can reduce the susceptibility of K. pneumoniae to a variety of antimicrobial drugs by four-fold or more. dovepress.com | Autosomal transfer of the oqxAB gene to a plasmid can lead to a ten-fold increase in its expression level. dovepress.com |
| MexAB-OprM | Pseudomonas aeruginosa | A clinically important RND-type pump that extrudes a wide range of antimicrobials, including many β-lactams. mdpi.com | Overexpression, often due to mutations in the mexR regulatory gene, leads to multidrug resistance. mdpi.com | This pump is a major contributor to the intrinsic resistance of P. aeruginosa to multiple antibiotic classes. mdpi.com |
Membrane Permeability Barriers (e.g., Porin Channel Modulation)
The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics. Hydrophilic drugs like Cefdinir rely on water-filled protein channels, known as porins, to traverse this membrane and reach their targets—penicillin-binding proteins (PBPs)—in the periplasm. nih.gov Bacteria can develop resistance by reducing the permeability of their outer membrane, primarily through the loss or functional modification of these porin channels. nih.govnih.gov
In Klebsiella pneumoniae, the two major non-specific porins are OmpK35 and OmpK36. nih.govnih.gov The loss or reduced expression of these porins, particularly OmpK36, is strongly associated with increased resistance to cephalosporins. nih.govnih.gov While the single deletion of ompK35 may have a minimal effect, the deletion of ompK36 can shift the susceptibility profile from susceptible to resistant for some cephalosporins. nih.gov The combined loss of both OmpK35 and OmpK36 results in high-level resistance to many β-lactams. nih.gov For instance, a double deletion mutant of K. pneumoniae showed an 8-fold and 16-fold increase in the MICs of meropenem (B701) and cefepime (B1668827), respectively, demonstrating the critical role of these channels in antibiotic influx. nih.gov
Similarly, in Escherichia coli, the major porins are OmpF and OmpC. nih.govfrontiersin.org The loss of these porins, especially when combined with the production of β-lactamase enzymes, can synergistically increase resistance to cephalosporins. nih.govnih.gov OmpF is generally considered the main route for the penetration of many β-lactams, and its absence leads to increased resistance to several antibiotics. frontiersin.org
Table 2: Research Findings on Membrane Permeability Barriers to Cefdinir
| Porin Channel | Bacterial Species | Function/Role | Impact of Modulation on Cefdinir/β-lactam Resistance | Supporting Evidence/Key Findings |
|---|---|---|---|---|
| OmpK35 / OmpK36 | Klebsiella pneumoniae | Major outer membrane porins facilitating the influx of hydrophilic molecules, including cephalosporins. nih.govnih.gov | Loss or mutation, especially of OmpK36, confers resistance to cephalosporins. The double deletion of ompK35 and ompK36 leads to high-level resistance. nih.govnih.gov | A ΔompK35/36 double mutant exhibited a 16-fold increase in the MIC of cefepime. nih.gov Bacterial resistance to cephalosporins was elevated markedly with the loss of the OmpK-36 gene. nih.gov |
| OmpF / OmpC | Escherichia coli | Major outer membrane porins for the passive diffusion of small, hydrophilic antibiotics like β-lactams. nih.govfrontiersin.org | Loss of these porins, particularly OmpF, reduces antibiotic influx and increases resistance. The effect is synergistic with β-lactamase production. frontiersin.orgnih.gov | An ompR1 mutant lacking both OmpF and OmpC showed reduced susceptibility to 11 out of 15 tested β-lactams. nih.gov The loss of OmpC is related to resistance to carbapenems and cefepime. nih.gov |
Comparative Biochemical Analysis of Resistance Mechanisms Across Diverse Bacterial Taxa
Resistance mechanisms to Cefdinir are not uniform across different bacterial species; they are tailored by the inherent genetic and physiological differences of each bacterium. A comparative analysis reveals distinct primary strategies employed by key pathogens.
In Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli , resistance is often multifactorial, commonly involving a combination of β-lactamase production, porin loss, and efflux pump overexpression. dovepress.comnih.gov The loss of OmpK35/36 porins in K. pneumoniae is a significant contributor to cephalosporin resistance. nih.gov In E. coli, both porin loss (OmpF/OmpC) and the overexpression of the AcrAB-TolC efflux pump are critical. dovepress.comfrontiersin.org
In contrast, for the Gram-negative coccobacillus Haemophilus influenzae , the principal mechanisms of β-lactam resistance are the production of β-lactamase enzymes (like TEM-1 or ROB-1) and, increasingly, alterations in the affinity of penicillin-binding protein 3 (PBP3) due to mutations in the ftsI gene. nih.govoup.comnzmn.org.nz While efflux pumps exist in H. influenzae, their effect on β-lactam resistance is considered minor unless combined with PBP alterations. oup.com Research has demonstrated that specific mutations in PBP3 can dramatically increase the MIC of Cefdinir. For example, transforming a susceptible H. influenzae strain with a mutated ftsI gene from a resistant strain increased the Cefdinir MIC from 0.25 mg/L to as high as 4 mg/L, an 8- to 16-fold increase. oup.com
For the Gram-positive bacterium Streptococcus pneumoniae , which lacks an outer membrane and associated porins/efflux systems, resistance to β-lactams, including Cefdinir, is almost exclusively mediated by alterations in the structure of penicillin-binding proteins. nih.gov These alterations, arising from mutations in the PBP genes, decrease the binding affinity of Cefdinir to its target, rendering the drug less effective. nih.gov
Table 3: Comparative Analysis of Cefdinir Resistance Mechanisms
| Bacterial Taxa | Primary Resistance Mechanism(s) | Key Genetic Determinants | Reported Impact on Cefdinir MIC |
|---|---|---|---|
| Klebsiella pneumoniae | Porin loss, β-lactamase production, Efflux pump overexpression | ompK35, ompK36, ESBL genes (e.g., blaCTX-M), acrAB, oqxAB | Loss of OmpK35/36 is associated with resistance to cephalosporins. nih.govnih.gov A 16-fold MIC increase for the related cephalosporin cefepime was seen with OmpK35/36 loss. nih.gov |
| Escherichia coli | Efflux pump overexpression, Porin loss, β-lactamase production | acrAB-tolC, ompF, ompC, AmpC genes | Resistance to Cefdinir has been reported. researchgate.net Loss of OmpF/OmpC and AcrAB-TolC overexpression are known to increase resistance to β-lactams. dovepress.comfrontiersin.orgnih.gov |
| Haemophilus influenzae | PBP alteration, β-lactamase production | ftsI (encodes PBP3), β-lactamase genes (e.g., blaTEM-1) | PBP3 mutations can increase Cefdinir MIC from 0.25 mg/L to 2-4 mg/L (8- to 16-fold increase). oup.com |
| Streptococcus pneumoniae | PBP alteration | PBP genes (pbp1a, pbp2b, pbp2x) | In vitro susceptibility of S. pneumoniae to Cefdinir is approximately 70-80%. Resistance is primarily due to altered PBPs. nih.gov |
Theoretical Pharmacokinetics and Biotransformation of Cefdinir
Mechanistic Understanding of Distribution (e.g., Volume of Distribution Modeling and Tissue Partitioning)
The distribution of cefdinir (B1668824) in the body is generally confined to the extracellular fluid, as indicated by its volume of distribution (Vd). In adult subjects, the mean Vd is approximately 0.35 L/kg. fda.govtexas.gov For pediatric patients, the Vd is slightly higher, at about 0.67 L/kg. texas.govhumanis.com.tr This suggests that the drug does not extensively penetrate tissues. Cefdinir's binding to plasma proteins is moderate, ranging from 60% to 70% in both adult and pediatric populations, and this binding is independent of drug concentration. fda.govtexas.govhumanis.com.tr
| Parameter | Population | Value | Reference |
|---|---|---|---|
| Volume of Distribution (Vd) | Adults | 0.35 L/kg (± 0.29) | texas.gov |
| Volume of Distribution (Vd) | Pediatrics (6 months-12 years) | 0.67 L/kg (± 0.38) | texas.gov |
| Plasma Protein Binding | Adults & Pediatrics | 60-70% | fda.govhumanis.com.tr |
| Middle Ear Fluid to Plasma Concentration Ratio | Pediatrics | ~15% | fda.govvirginia.edu |
| Sinus Tissue to Plasma Concentration Ratio | Adults | ~16% | fda.gov |
Metabolic Pathways and Metabolite Identification
The therapeutic activity of cefdinir is primarily due to the parent drug itself, as it is not significantly metabolized in the body. fda.govnih.govtexas.gov This lack of appreciable biotransformation means that the unchanged cefdinir is the main active component responsible for its antibacterial effects. fda.govnih.govhumanis.com.tr
While cefdinir is not extensively metabolized, some breakdown products can be formed in the gastrointestinal tract. fda.gov The formation of a nonabsorbable complex between cefdinir or its breakdown products and iron in the gut can occur. fda.gov However, specific, structurally elucidated minor biotransformation products resulting from systemic metabolism are not well-documented, reinforcing the understanding that metabolism is not a significant elimination pathway for this drug. fda.govhumanis.com.tr
Characterization of Parent Drug Activity and Lack of Appreciable Metabolism
Elimination Pathways and Clearance Mechanisms (e.g., Renal Excretion via Specific Transport Systems)
Cefdinir is primarily eliminated from the body via renal excretion. fda.govnih.govtexas.gov In healthy individuals with normal kidney function, the renal clearance of cefdinir is approximately 2.0 mL/min/kg. fda.govnih.gov The mean percentage of an administered dose that is recovered as unchanged drug in the urine is 18.4% for a 300 mg dose and 11.6% for a 600 mg dose. fda.govnih.gov The mean plasma elimination half-life is about 1.7 hours. fda.govnih.gov
The renal clearance of cefdinir involves both glomerular filtration and active tubular secretion. researchgate.net The active secretion process is mediated by specific renal transport systems. Studies have identified that organic anion transporters (OATs), particularly OAT1 and OAT3, play a crucial role in the renal excretion of cefdinir. mdpi.comnih.govresearchgate.net The co-administration of probenecid, a known inhibitor of OATs, has been shown to decrease the renal clearance of cefdinir, confirming the involvement of this pathway. virginia.edunih.govnih.gov Research in rat kidneys has also indicated a net renal tubular secretion with an excretion ratio of 5.94. nih.govnih.gov This study also suggested that cefdinir is significantly reabsorbed by the kidney, likely mediated by a dipeptide transporter system. nih.govnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Plasma Elimination Half-life (t½) | 1.7 (± 0.6) hours | fda.govnih.gov |
| Renal Clearance | 2.0 (± 1.0) mL/min/kg | fda.govnih.gov |
| Mean % of Dose Recovered Unchanged in Urine (300 mg dose) | 18.4% (± 6.4) | fda.govnih.gov |
| Mean % of Dose Recovered Unchanged in Urine (600 mg dose) | 11.6% (± 4.6) | fda.govnih.gov |
Pharmacokinetic Modeling and Simulation: Theoretical Frameworks and Applications
Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the pharmacokinetic processes of cefdinir after oral administration. bvsalud.org These models integrate physicochemical properties of the drug with physiological parameters of the human body to predict its absorption, distribution, metabolism, and excretion. PBPK models for cefdinir have demonstrated a good correlation between predicted and observed blood concentration-time curves. bvsalud.org Such models are useful for simulating drug absorption in different parts of the gastrointestinal tract and for evaluating the bioequivalence of different formulations. bvsalud.org For example, simulations have shown that cefdinir is primarily absorbed in the intestinal tract. bvsalud.org
In vitro pharmacodynamic models have also been used to simulate the concentration-time profiles of cefdinir to evaluate different dosing regimens against common respiratory pathogens. asm.orgucl.ac.be These models can simulate key pharmacokinetic parameters like the drug's half-life to assess the efficacy of various dosing strategies. asm.orgucl.ac.be
Degradation, Stability, and Environmental Fate of Cefdinir
Hydrolytic Degradation Kinetics and Product Analysis in Aqueous Solution
The hydrolysis of cefdinir (B1668824) is a primary degradation route, heavily influenced by the pH of the aqueous solution. This process involves the opening of the β-lactam ring and several isomerization reactions. colab.wsnih.govnih.gov
The degradation of cefdinir in aqueous solutions follows pseudo-first-order kinetics and is significantly dependent on pH. colab.ws Studies conducted at acidic (pH 1), neutral (pH 6), and basic (pH 9) conditions have revealed two major degradation pathways: the opening of the β-lactam ring and pH-dependent isomerizations. nih.govresearchgate.netresearchgate.net The rate of degradation is notably faster in basic conditions compared to acidic or neutral environments. avestia.comnih.gov For instance, in a 0.1 N sodium hydroxide (B78521) solution at 60°C, approximately 48.83% of the drug degrades within 60 minutes. nih.gov In contrast, under acidic conditions (0.1 M HCl at 60°C) for six hours, the degradation is less extensive. nih.gov The hydrolytic degradation leads to the formation of various products through mechanisms that include lactonization, epimerization, and isomerization of the N-oxime function. nih.govresearchgate.netijnrd.org The fastest degradation under photolytic conditions with UV-A radiation was observed at pH 9, which is attributed to the accelerated hydrolysis of cefdinir in basic conditions. avestia.com
Seven principal degradation products resulting from hydrolysis have been isolated and characterized using techniques such as HPLC, UV, IR, 1H-NMR, and mass spectrometry. nih.govresearchgate.net The degradation of cefdinir involves several key isomerization processes:
Lactonization: In acidic to neutral solutions, the opening of the β-lactam ring leads to the formation of γ-lactones. These are produced as a mixture of four diastereoisomers resulting from isomerizations at the lactone methyl and C-6 positions. colab.wsnih.gov
Epimerization: Isomerization at the C-6 and C-7 positions is a notable degradation pathway. colab.wsnih.gov C-6 and C-7 isomerization has been observed to be pH-dependent, occurring at a pH greater than or equal to 9. colab.wsnih.gov The C-6 epimerization of the lactones has the smallest rate constant at pH 4 and proceeds without deprotonation at the C-6 position. colab.wsnih.gov
Syn-Anti Isomerization of N-Oxime: This isomerization of the N-oxime functional group is another identified degradation route. nih.govresearchgate.netresearchgate.net
Some of the identified degradation products include open ring lactones and various isomers. turkjps.org For example, under basic conditions, degradants I and II are formed, while degradant III is a product of hydrolysis under acidic to neutral conditions and also under photolytic stress. sphinxsai.com
pH-Dependent Degradation Pathways and Reaction Mechanisms
Solid-State Stability and Degradation Pathways
The stability of cefdinir in its solid form is influenced by its polymorphic nature and environmental factors like humidity and temperature.
Cefdinir exists in multiple polymorphic forms, including crystalline and amorphous forms, which exhibit different physical and chemical properties. researchgate.net The stability of these forms can vary, impacting the drug's shelf-life and efficacy. wjpls.organnualreviews.org For instance, one crystalline form (Form I) is noted to be very pure and stable against heat and light. researchgate.net Another form, Crystal D, is reported to have better stability. google.com The interconversion between different polymorphic forms can be a concern. For example, amorphous forms can be more prone to recrystallization during storage, potentially altering dissolution rates and bioavailability. researchgate.netnih.gov However, studies have shown that it is possible to produce thermodynamically stable amorphous cefdinir solid dispersions that resist recrystallization even under high temperature and humidity. google.com The choice of polymorphic form is critical, as a change to a more chemically reactive form could lead to loss of potency and the generation of degradation impurities. wjpls.org
Environmental conditions, particularly temperature and humidity, play a significant role in the solid-state degradation of cefdinir.
Temperature: Thermal degradation studies have shown that cefdinir is comparatively stable to heat. When refluxed at 60°C for 60 minutes, only about 20.12% of the drug degraded. nih.gov Another study where solid cefdinir was stored at 80°C for 48 hours also indicated some degradation. nih.gov Long-term stability studies on ternary solid dispersions of cefdinir at 40°C and 75% relative humidity for two months have also been conducted to assess its stability under harsh conditions. researchgate.net
Humidity: Moisture can accelerate degradation and facilitate polymorphic transformations. annualreviews.orgnih.gov The hygroscopicity of polymers used in solid dispersions can lead to moisture absorption, reducing the glass transition temperature and potentially causing phase separation and recrystallization. nih.gov Stability tests on amorphous cefdinir solid dispersions stored in polyethylene (B3416737) containers at 40°C and 75% relative humidity for 75 days showed that the amorphous form was maintained, indicating good thermodynamic stability. google.com
Forced degradation studies are essential to understand the stability of the drug under various stress conditions, including thermal and photolytic stress. sphinxsai.combiomedres.usijpsonline.com
Influence of Polymorphic Forms on Chemical Stability
Microbial and Enzymatic Biodegradation in Environmental Systems
The presence of cefdinir in the environment, primarily through excretion and disposal, raises concerns about its persistence and potential ecological effects. fda.govmdpi.com The biodegradation of cefdinir by microorganisms is a key process in its environmental fate.
Several microorganisms have been identified that can degrade cefdinir. A yeast strain, Ustilago sp. SMN03, isolated from pharmaceutical wastewater, was found to utilize cefdinir as a sole carbon source, degrading 81% of it within six days under optimized conditions. researchgate.net The degradation followed pseudo-first-order kinetics with a half-life of 3.26 days. researchgate.net The primary step in this microbial degradation is the opening of the β-lactam ring. researchgate.net
Another yeast, Candida sp. SMN04, also isolated from pharmaceutical wastewater, has shown the ability to degrade cefdinir. japsonline.comresearchgate.netglobalauthorid.com The degradation efficiency of Candida sp. SMN04 can be enhanced by immobilizing the yeast cells or by using them in a nano-bio hybrid system with zero-valent iron nanoparticles. japsonline.comresearchgate.net The nano-bio hybrid system demonstrated 91% degradation of cefdinir within two and a half days, with a half-life of 1.34 days. japsonline.com The degradation process involves enzymes such as β-lactamase. japsonline.com
The sorption of cefdinir to soil and sediment is another important factor in its environmental behavior. mdpi.comnih.gov Studies have shown that cefdinir has a high sorption coefficient (Kd), indicating a strong tendency to bind to soil and sediment particles. mdpi.comnih.gov The sorption process is well-described by the pseudo-second-order kinetic model. nih.gov
Isolation and Characterization of Cefdinir-Degrading Microorganisms from Environmental Sources
The persistence of antibiotics like cefdinir in the environment has prompted research into microbial degradation as a potential remediation strategy. nih.govresearchgate.net Scientists have successfully isolated microorganisms from environments contaminated with pharmaceutical waste that are capable of breaking down this complex molecule.
Notably, research has identified several yeast strains with the ability to utilize cefdinir as a sole source of carbon and energy. innovareacademics.in From pharmaceutical wastewater, a significant source of antibiotic pollution, researchers have isolated and identified strains such as Ustilago sp. SMN03 and Candida sp. SMN04. nih.govinnovareacademics.innih.govnih.gov These yeasts were identified through molecular techniques, including 18S-ITS-D1/D2/D3 rRNA sequence analysis. nih.gov
These microorganisms have demonstrated considerable efficiency in degrading cefdinir under optimized laboratory conditions. For instance, Ustilago sp. SMN03 was found to degrade 81% of cefdinir at an initial concentration of 200 mg/L within six days. nih.govresearchgate.net Similarly, Candida sp. SMN04 degraded 84% of the antibiotic under optimal conditions, starting with a concentration of 250 mg/L. innovareacademics.innih.gov The optimal conditions for degradation by these yeasts were generally found to be a pH of 6.0 and a temperature of 30°C. nih.govresearchgate.net
Further studies have also explored enhancing the degradation capabilities of these microorganisms. One approach involved immobilizing Candida sp. SMN04 on various matrices, which resulted in a 96.6% degradation of cefdinir from real pharmaceutical wastewater within 48 hours. nih.govresearchgate.net Another innovative technique created a nano-bio hybrid system by coating Candida sp. SMN04 with zero-valent iron nanoparticles, which accelerated the degradation process by increasing the permeability of the yeast's cell membrane to the antibiotic. researchgate.netjapsonline.com
The following table summarizes the degradation performance of these characterized microorganisms.
| Microorganism | Source | Degradation Efficiency | Time | Initial Cefdinir Conc. | Optimal pH | Optimal Temp. | Reference |
| Ustilago sp. SMN03 | Pharmaceutical Wastewater | 81% | 6 days | 200 mg/L | 6.0 | 30°C | nih.govresearchgate.net |
| Candida sp. SMN04 | Pharmaceutical Wastewater | 84% | 6 days | 250 mg/L | 6.0 | 30°C | innovareacademics.innih.gov |
| Pseudozyma sp. SMN01 | Pharmaceutical Wastewater | 72% | 6 days | 150 mg/L | 6.0 | N/A | innovareacademics.in |
| Ustilago sp. SMN02 | Pharmaceutical Wastewater | 78% | 6 days | 200 mg/L | 6.0 | N/A | innovareacademics.in |
Elucidation of Enzyme Systems Involved in Biodegradation (e.g., Cytochrome P450, NADPH Reductase, Extended Spectrum Beta-Lactamase Activity)
The biodegradation of cefdinir is facilitated by specific enzyme systems within the degrading microorganisms. nih.gov A key mechanism of bacterial resistance to β-lactam antibiotics, including cephalosporins, is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic ineffective. patsnap.com
In the context of biodegradation, Extended Spectrum Beta-Lactamase (ESBL) activity is a crucial first step. nih.govcolab.ws Studies on Candida sp. SMN04 and Ustilago sp. SMN03 have confirmed that the opening of the β-lactam ring is a major event in the degradation process. nih.govnih.govcolab.ws Cefdinir is known to be susceptible to hydrolysis by certain ESBLs, such as TEM-3, TEM-5, and SHV-2. nih.gov
Beyond the initial ring cleavage, other enzyme systems are involved in the further breakdown of the molecule. The cytochrome P450 (CYP) enzyme system, a versatile family of mono-oxygenases, plays a significant role. nih.govresearchgate.netnih.gov These enzymes are crucial for metabolizing a wide range of xenobiotic compounds. nih.gov In the yeast-mediated degradation of cefdinir, Cytochrome P450 activity was found to be the most prominent among the tested enzymes. nih.govcolab.wsresearchgate.net
The function of CYP enzymes is dependent on electron donors, and NADPH-cytochrome P450 reductase (CPR) is a key partner enzyme that transfers electrons from NADPH to CYP. ebi.ac.ukplos.org Research has confirmed the involvement of NADPH reductase in the cefdinir degradation pathway by yeast. nih.govcolab.wsresearchgate.net
A study quantifying the activity of various enzymes in Candida sp. SMN04 during cefdinir degradation established a clear hierarchy of involvement.
| Enzyme | Activity Level (Relative Order) | Reference |
| Cytochrome P450 | 1 (Highest Activity) | nih.govcolab.wsresearchgate.net |
| NADPH Reductase | 2 | nih.govcolab.wsresearchgate.net |
| Manganese Peroxidase | 3 | nih.govcolab.wsresearchgate.net |
| Amylase | 3 | nih.govcolab.wsresearchgate.net |
Proposed Biodegradation Pathways and Identification of Intermediates
The biodegradation of cefdinir by microorganisms like Ustilago sp. SMN03 and Candida sp. is a multi-step process involving the formation of several intermediate compounds. The primary and most critical step in this pathway is the hydrolytic cleavage of the four-membered β-lactam ring. nih.govresearchgate.netcolab.ws This initial attack is often carried out by β-lactamase enzymes, which deactivates the core antibacterial activity of the molecule. nih.gov Confirmation of this step has been achieved through Fourier transform-infrared spectroscopy (FT-IR) analysis, which showed the complete disappearance of the characteristic spectral bands for the lactam ring (1766 to 1519 cm⁻¹) after degradation by Ustilago sp. SMN03. nih.govresearchgate.net
Following the opening of the β-lactam ring, the molecule undergoes further transformations. Through the use of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers have been able to identify and characterize several novel intermediates formed during the degradation process. nih.govresearchgate.netcolab.ws In the degradation of cefdinir by Ustilago sp. SMN03, six distinct intermediates were identified. nih.govresearchgate.net
Based on the identified intermediates, researchers have proposed several possible degradation pathways. nih.govnih.gov These pathways illustrate a stepwise breakdown of the cefdinir molecule into smaller, simpler compounds. One of the major degradation routes involves the initial opening of the β-lactam ring, followed by further enzymatic modifications. colab.ws Another significant degradation process observed in aqueous solutions is hydrolysis, which leads to pH-dependent isomerizations, including the formation of lactone structures. colab.ws
The following table lists the intermediates identified during the biodegradation of cefdinir by the yeast Ustilago sp. SMN03, as determined by LC-MS analysis.
| Intermediate | Molecular Weight (m/z) | Proposed Structure/Fragment | Reference |
| Intermediate 1 | 414 | Cefdinir + H₂O (Hydrolyzed Cefdinir) | nih.govresearchgate.net |
| Intermediate 2 | 309 | Fragment from cleavage of C-C and C-N bonds | nih.govresearchgate.net |
| Intermediate 3 | 241 | Thiazole (B1198619) ring-containing fragment | nih.govresearchgate.net |
| Intermediate 4 | 185 | Fragment from further degradation | nih.govresearchgate.net |
| Intermediate 5 | 156 | Aminothiazole-related compound | nih.govresearchgate.net |
| Intermediate 6 | 114 | Smaller organic acid fragment | nih.govresearchgate.net |
Environmental Persistence and Transformation in Aquatic Ecosystems (Emerging Pollutant Research)
Cefdinir is increasingly recognized as an emerging environmental pollutant due to its widespread use and subsequent release into aquatic systems. nih.govnih.govresearchgate.net Its presence is primarily attributed to the discharge of untreated or inadequately treated effluents from pharmaceutical manufacturing facilities and wastewater treatment plants that are not designed to eliminate such complex molecules. nih.govavestia.com Concentrations of cefdinir in pharmaceutical wastewater have been reported in the range of 125–175 mg/L. nih.gov
Once in the aquatic environment, the fate of cefdinir is governed by several transformation processes. avestia.com Few studies are available on its fate in soil, but in water, hydrolysis and photodegradation are considered the main attenuation mechanisms. researchgate.net Hydrolysis of cefdinir is significantly influenced by pH. colab.wsavestia.com In basic conditions (e.g., pH 9), hydrolytic degradation is relatively fast, while the molecule is more stable in acidic to neutral solutions. colab.wsavestia.com
Photodegradation, or the breakdown of the molecule by light, is another key transformation pathway in surface waters. researchgate.netavestia.com The efficiency of this process depends on the type of UV radiation. UV-C radiation is more effective at degrading cefdinir than UV-A radiation. avestia.com The presence of other components in the water, such as in municipal wastewater, can significantly slow down the rate of photodegradation, particularly under UV-A light. avestia.com
The persistence of cefdinir and its degradation products in aquatic ecosystems is a concern because these compounds can retain biological activity, potentially harming non-target organisms and contributing to the development and spread of antibiotic resistance. nih.govmdpi.com The detection of cephalosporins in various aqueous matrices, from wastewater to surface water, underscores their persistence and the need for effective removal technologies. nih.govresearchgate.net
Advanced Analytical Methodologies for Cefdinir Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are the cornerstone of analytical chemistry in the pharmaceutical industry, offering powerful tools for separating and quantifying components within a mixture.
High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the quantitative analysis of Cefdinir (B1668824) and the profiling of its impurities. scispace.com The development of robust and reliable HPLC and UPLC methods is a critical step in the analytical workflow.
Method development for Cefdinir typically involves a reverse-phase approach. wisdomlib.org Separation is often achieved using a C18 column, which is a versatile stationary phase suitable for a wide range of analytes. scispace.comwisdomlib.org The mobile phase, a key variable in chromatographic separation, is carefully optimized. A common mobile phase composition for Cefdinir analysis is a mixture of an acidic aqueous buffer (such as phosphate (B84403) or orthophosphoric acid) and an organic modifier like acetonitrile (B52724). scispace.comwisdomlib.org The pH of the aqueous phase is a critical parameter, often adjusted to around 2.8-3.0 to ensure the proper ionization state of Cefdinir and achieve optimal peak shape and retention. scispace.comwisdomlib.org
UPLC, with its use of smaller particle size columns (typically under 2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity. scispace.comjapsonline.com A reported UPLC method for Cefdinir utilizes an Acquity SB C18 column (100 × 2 mm, 1.8µm) with an isocratic mobile phase of orthophosphoric acid and acetonitrile (60:40 v/v) at a flow rate of 0.3 ml/min. scispace.comresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where Cefdinir exhibits strong absorbance, such as 254 nm or 285 nm. scispace.comwisdomlib.org
The table below summarizes typical parameters for HPLC and UPLC method development for Cefdinir analysis.
| Parameter | HPLC Method | UPLC Method |
| Column | Develosil C18 (4.6 × 150mm, 5 µm) wisdomlib.org | Acquity SB C18 (100 × 2 mm, 1.8µm) scispace.comresearchgate.net |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 3) (40:60) wisdomlib.org | Orthophosphoric acid and acetonitrile (60:40 v/v), pH 2.8 scispace.comresearchgate.net |
| Flow Rate | 1.0 ml/min wisdomlib.org | 0.3 ml/min scispace.comresearchgate.net |
| Detection Wavelength | 254 nm wisdomlib.org | 285 nm scispace.comresearchgate.net |
| Retention Time | 6.31 min wisdomlib.org | Not specified |
| Linearity Range | 0-25 µg/ml wisdomlib.org | 25-150 µg/ml scispace.comresearchgate.net |
For the ultrasensitive quantification of Cefdinir in biological matrices and the identification of its metabolites and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govresearchgate.net This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS method for Cefdinir, after separation on a reversed-phase column, the analyte is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source in positive ion mode. nih.gov The mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for Cefdinir and its internal standard. nih.gov This approach allows for quantification at very low levels, with lower limits of quantification (LLOQ) reported in the range of 5 ng/ml in human plasma. nih.gov
LC-MS/MS is also instrumental in structural elucidation. Column-switching LC/MS methods have been developed to rapidly identify impurities in Cefdinir. researchgate.net This technique allows for the separation and enrichment of target impurities, which are then desalted before mass analysis, enabling the characterization of impurities even when non-volatile salts are present in the chromatographic system. researchgate.net Through the analysis of fragmentation patterns, researchers can identify the structures of various degradation products and process-related impurities. researchgate.net
Key parameters for a Cefdinir LC-MS/MS method are outlined below:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |
| Mobile Phase | Methanol-water-formic acid (25:75:0.075, v/v/v) nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) nih.gov |
| Linearity Range | 5-2,000 ng/ml nih.gov |
| Lower Limit of Quantification (LLOQ) | 5 ng/ml nih.gov |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
Spectrophotometric Methods (UV/Vis, FTIR) for Structural Analysis and Purity Assessment
Spectrophotometric techniques, including UV-Visible (UV/Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, are fundamental tools for the structural analysis and purity assessment of Cefdinir. researchgate.net
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of Cefdinir in bulk and pharmaceutical dosage forms. ejbps.com In an acidic medium like 0.1N hydrochloric acid, Cefdinir exhibits a characteristic absorbance maximum at approximately 281 nm. ejbps.com This property can be exploited to develop zero-order and first-order derivative spectrophotometric methods for its quantification. ejbps.com Derivative spectrophotometry can enhance the resolution of overlapping spectra, allowing for the determination of Cefdinir in the presence of its degradation products. ijpsr.com For instance, a first-derivative method allows for the determination of intact Cefdinir at 304 nm, even in the presence of its degradants. ijpsr.comijpsr.com
Another approach involves derivatization reactions to produce a colored product that can be measured in the visible region. nih.govsciencescholar.us For example, the reaction of Cefdinir with sodium anthraquinone-2-sulfonate (SAS) in an alkaline medium yields a magenta-colored derivative with a maximum absorbance at 517 nm. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the Cefdinir molecule, serving as a fingerprint for its identification. The FTIR spectrum of Cefdinir reveals characteristic absorption bands corresponding to its various structural features, such as the β-lactam ring, amide groups, and carboxylic acid moiety. This technique is particularly useful for confirming the identity of the drug substance and for detecting polymorphic changes or the presence of certain impurities. nih.gov
Electrochemical and Voltammetric Methods for Cefdinir Detection
Electrochemical methods, particularly voltammetric techniques, offer a sensitive and selective alternative for the determination of Cefdinir. jfda-online.com The Cefdinir molecule contains electroactive groups that can be oxidized or reduced at an electrode surface. nih.gov
Voltammetric studies have shown that Cefdinir exhibits irreversible reduction peaks at approximately -0.5 V and -1.2 V on a hanging mercury drop electrode (HMDE) and an irreversible oxidation peak at around 1.0 V on a glassy carbon electrode (GCE). jfda-online.comresearchgate.net These electrochemical behaviors form the basis for developing analytical methods like differential pulse adsorptive stripping voltammetry (DPAdSV). jfda-online.com Such methods have been successfully developed and validated for the determination of Cefdinir in pharmaceutical tablets and human serum, with good recoveries and low limits of quantification. jfda-online.comresearchgate.net
A square-wave cathodic adsorptive stripping voltammetric procedure has also been established for the trace determination of Cefdinir. researchgate.net This method is based on the electroreductive behavior of the C=N and C=C groups in the Cefdinir molecule. researchgate.net More recently, a highly sensitive electrochemical sensor based on a nanomaterial-supported molecularly imprinted polymer (MIP) has been proposed for Cefdinir detection. nih.gov This sensor demonstrated a very low limit of detection, showcasing the potential of advanced electrochemical platforms for Cefdinir analysis. nih.gov
The table below highlights key findings from voltammetric studies of Cefdinir.
| Electrode | Technique | Peak Potential(s) | Linear Range | Limit of Quantification |
| Hanging Mercury Drop Electrode (HMDE) | DPAdSV | ~ -0.5 V, -1.2 V jfda-online.comresearchgate.net | 0.25–40.0 μM jfda-online.comresearchgate.net | 0.20 μM jfda-online.comresearchgate.net |
| Glassy Carbon Electrode (GCE) | DPAdSV | ~ 1.0 V jfda-online.comresearchgate.net | 0.40–10.0 μM jfda-online.comresearchgate.net | 0.26 μM jfda-online.comresearchgate.net |
| Molecularly Imprinted Polymer (MIP) on GCE | DPV | Not specified | 7.5 pM - 100 pM nih.gov | 6.86 pM nih.gov |
Method Validation for Research Purity, Stability, and Metabolite Studies
The validation of analytical methods is a critical requirement of regulatory bodies and ensures the reliability and accuracy of the data generated. nih.gov For Cefdinir, method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines and encompasses several key parameters. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For Cefdinir, linearity is typically established over a specific concentration range, with a high correlation coefficient (r² > 0.999) indicating a strong linear relationship. scispace.comwisdomlib.orgresearchgate.net
Accuracy: The closeness of the test results to the true value. Accuracy is often determined through recovery studies, where a known amount of pure Cefdinir is added to a sample matrix. High recovery percentages (typically 98-102%) demonstrate the accuracy of the method. scispace.comwisdomlib.orgresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is expressed as the relative standard deviation (RSD) and is assessed at different levels (intraday and interday). Low RSD values (typically less than 2%) indicate good precision. wisdomlib.orgejbps.com
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov Specificity is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. scispace.comnih.govresearchgate.net The method should be able to separate the Cefdinir peak from any degradation products formed. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. scispace.comresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wisdomlib.orgjapsonline.com
Impurity Profiling and Quantitative Analysis Techniques
Impurity profiling is the identification, structure elucidation, and quantitative determination of impurities in a drug substance and its formulated product. rroij.com The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and quality of the final product. scirp.org
For Cefdinir, various analytical techniques are employed for impurity profiling. High-performance liquid chromatography (HPLC) is a primary tool for detecting and quantifying impurities. nih.gov Methods are developed to separate Cefdinir from its known and unknown impurities, which can arise from the manufacturing process or degradation. nih.govscirp.org Preparative HPLC can be used to isolate these impurities for further structural characterization. nih.gov
The structural elucidation of isolated impurities is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov These techniques provide detailed information about the molecular structure of the impurities.
Column-switching LC-MS/MS methods have also been effectively used for the rapid identification of impurities in Cefdinir. researchgate.net By analyzing the mass fragmentation patterns, researchers can deduce the structures of related substances. researchgate.net Studies have identified several impurities in Cefdinir, including degradation products and those originating from the synthesis process. researchgate.net For example, (6R, 7R)-7-[(z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid-5-oxide has been identified as an impurity. nih.gov
Regulatory guidelines, such as those from the ICH, set thresholds for the reporting, identification, and qualification of impurities. scirp.org The quantitative analysis of these impurities is crucial to ensure they are below these specified limits.
Future Directions and Emerging Research Avenues for Cefdinir Monohydrate
Advanced Computational Modeling for PBP Interactions and Resistance Prediction
The effectiveness of β-lactam antibiotics like cefdinir (B1668824) hinges on their ability to bind to and inactivate penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. drugbank.com However, mutations in the genes encoding these proteins can alter their structure, reducing the binding affinity of the antibiotic and leading to resistance. elsevier.es Advanced computational modeling presents a powerful tool to understand these interactions at a molecular level and to anticipate resistance trends.
Future research will likely focus on the development of sophisticated computational models to simulate the dynamic interactions between cefdinir and various wild-type and mutant PBPs. nih.gov Techniques such as molecular dynamics simulations can elucidate the precise binding modes of cefdinir to its target PBPs, such as PBP2 and PBP3, and reveal how specific mutations affect this binding. drugbank.comnih.gov These models can help to clarify the dynamic interaction profile of ligands with PBPs, expanding the understanding of inhibitor binding. nih.gov
Furthermore, the integration of genomic data with machine learning (ML) algorithms is an emerging strategy for predicting antimicrobial resistance (AMR) phenotypes. nih.gov By training ML models on large datasets of bacterial genomes and their corresponding cefdinir susceptibility profiles, it may become possible to predict the likelihood of resistance emerging in clinical isolates based on their genetic makeup. biorxiv.org These predictive models could serve as an early warning system for clinicians and public health officials. While rule-based approaches for AMR prediction are limited by known resistance determinants, ML models can identify novel genetic patterns associated with resistance without prior knowledge of the underlying mechanisms. nih.gov
Table 1: Computational Approaches for Cefdinir Research
| Research Area | Computational Technique | Potential Application |
| PBP Interaction | Molecular Dynamics (MD) Simulations | Elucidate binding modes of cefdinir to PBPs. nih.govnih.gov |
| Predict the impact of PBP mutations on binding affinity. elsevier.es | ||
| Resistance Prediction | Machine Learning (ML) Models | Predict cefdinir resistance from genomic data. nih.govbiorxiv.org |
| Identify novel genetic determinants of resistance. | ||
| Drug Discovery | In Silico Mutagenesis | Analyze protein-ligand interactions to guide the design of new inhibitors. nih.gov |
| Hypergraph-based Models | Predict novel drug-target and drug-disease interactions. plos.org |
Novel Strategies to Circumvent Antibiotic Resistance at the Molecular Level
The rise of antibiotic resistance necessitates the development of innovative strategies to restore the efficacy of existing drugs like cefdinir. Research in this area is exploring several promising avenues at the molecular level.
One key strategy is the use of combination therapy , pairing cefdinir with other compounds that can overcome resistance mechanisms. rjptonline.orgomicsonline.org A prime example is the co-administration of a β-lactamase inhibitor. Many bacteria develop resistance to cefdinir by producing β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. researchgate.net While cefdinir is stable against many common β-lactamases, extended-spectrum β-lactamases (ESBLs) can compromise its activity. medcentral.com The development of novel, potent β-lactamase inhibitors that can be paired with cefdinir is a critical area of research. mdpi.comacs.org
Another approach involves the use of antimicrobial adjuvants . These are compounds that, while having little to no antibacterial activity on their own, can enhance the effectiveness of antibiotics like cefdinir. omicsonline.org Adjuvants can work by various mechanisms, such as inhibiting efflux pumps that expel the antibiotic from the bacterial cell or disrupting the bacterial membrane to increase drug permeability. researchgate.net
Bacteriophage therapy is also re-emerging as a potential solution. Phages are viruses that specifically infect and kill bacteria. nih.gov They can be used in combination with antibiotics like cefdinir to create a synergistic effect, reducing the bacterial load and the likelihood of resistance development. rjptonline.orgomicsonline.org
Finally, advanced technologies like CRISPR-Cas systems offer the potential for highly targeted approaches. rjptonline.org In the future, it may be possible to design CRISPR-based tools that can specifically target and disable resistance genes within pathogenic bacteria, thereby resensitizing them to cefdinir. nih.gov
Development of Advanced Degradation Technologies for Environmental Remediation
The widespread use of antibiotics has led to their detection in various environmental compartments, raising concerns about the development of antibiotic-resistant bacteria and ecological disruption. nih.gov Cefdinir, being a widely prescribed antibiotic, is among the cephalosporins that require effective remediation strategies. researchgate.net
Conventional wastewater treatment methods are often insufficient for the complete removal of antibiotics like cefdinir. nih.gov Therefore, research is increasingly focused on advanced degradation technologies. One promising approach is the use of nano-bio integrated systems . Studies have shown that combining nanoparticles with microorganisms can significantly enhance the degradation of cefdinir. For instance, a nano-bio hybrid system using magnesium oxide (MgO) nanoparticles coated on the surface of the yeast Candida sp. was found to be more effective for cefdinir degradation than the native yeast cells alone. researchgate.net Similarly, a system integrating zero-valent iron nanoparticles (nFe0) with Candida sp. also demonstrated enhanced degradation of cefdinir, reducing its half-life significantly. japsonline.com The nanoparticles are thought to increase the permeability of the cell membrane, facilitating the entry of the antibiotic into the microbial cell for degradation. japsonline.com
Other advanced oxidation processes (AOPs) are also being explored for the degradation of cephalosporins. These technologies generate highly reactive hydroxyl radicals that can break down the complex molecular structure of cefdinir. nih.gov The opening or deactivation of the β-lactam ring is considered a crucial step in the degradation of β-lactam antibiotics. nih.gov
Table 2: Enhanced Degradation of Cefdinir
| Degradation System | Organism/Nanoparticle | Degradation Efficiency/Half-life Reduction | Reference |
| Nano-bio hybrid system | Candida sp. SMN04 with nFe0 | Half-life reduced to 1.34 days (compared to 2.96 days for yeast alone) | japsonline.com |
| Nano-bio integrated system | Candida sp. with MgO nanoparticles | More effective degradation compared to native yeast cells | researchgate.net |
| Yeast isolates | Candida sp. SMN04 | Up to 84% degradation by individual isolates | nih.gov |
Exploration of Non-Antimicrobial Biological Activities and Molecular Interactions
While the primary function of cefdinir is to kill bacteria, emerging research suggests that antibiotics can have other biological effects, both on the pathogen and the host. These non-antimicrobial activities are an important area of future investigation.
At sub-inhibitory concentrations, some antibiotics have been shown to modulate the expression of bacterial virulence factors. oup.com For example, certain antibiotics can induce the expression of Shiga toxin in enterohemorrhagic E. coli. oup.com One study has listed cefdinir among the antibiotics that can induce Shiga toxin expression, which could have implications for the treatment of certain types of infections. oup.com Further research is needed to fully understand the conditions under which this occurs and its clinical relevance.
Beyond its effects on bacteria, cefdinir may have other molecular interactions within the host. Recent studies have begun to explore off-label uses for cefdinir in conditions such as chronic rhinosinusitis and acne. The molecular basis for its efficacy in these conditions, which may involve anti-inflammatory or other immunomodulatory effects, is not yet fully understood and warrants further investigation.
The interaction of cefdinir with host proteins and metabolic pathways is another area for exploration. Understanding these interactions could lead to the discovery of new therapeutic applications for cefdinir or help to explain some of its side effects.
Investigation of Cefdinir's Role in Microbiome Dynamics and Resistance Gene Transfer (Molecular Ecology)
The human gut microbiome is a complex ecosystem that plays a crucial role in health and disease. The administration of antibiotics like cefdinir can significantly disrupt this delicate balance, with potential long-term consequences. frontiersin.orgnih.gov Investigating the molecular ecology of cefdinir's impact on the microbiome is a critical area of future research.
Studies have shown that antibiotics can alter the composition of the gut microbiota, often leading to a decrease in beneficial bacteria. nih.gov A study in rats demonstrated that cefdinir administration significantly altered the total amount, types, and distribution of fecal short-chain fatty acids (SCFAs), which are important products of microbial fermentation in the gut. plos.org The effects of cefdinir on SCFAs were found to be more pronounced than those of another broad-spectrum antibiotic, azithromycin. plos.org These changes can persist even after the antibiotic course is completed. plos.org
A major concern related to antibiotic use is the promotion of antibiotic resistance gene (ARG) transfer within the microbiome. frontiersin.org The gut microbiota can act as a reservoir for ARGs, which can then be transferred to pathogenic bacteria through horizontal gene transfer (HGT). frontiersin.orgnih.gov Future research should focus on understanding the specific mechanisms by which cefdinir influences HGT dynamics. This includes investigating whether cefdinir exposure increases the mobility of genetic elements like plasmids and transposons that carry resistance genes. elifesciences.org
By combining metagenomic sequencing with computational analysis, researchers can track the changes in the gut resistome (the collection of all antibiotic resistance genes) in response to cefdinir treatment. frontiersin.org This will provide a more comprehensive understanding of how cefdinir shapes the evolution and spread of antibiotic resistance in a complex microbial community. osti.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
